Product packaging for Oleoyl chloride(Cat. No.:CAS No. 112-77-6)

Oleoyl chloride

Cat. No.: B052042
CAS No.: 112-77-6
M. Wt: 300.9 g/mol
InChI Key: MLQBTMWHIOYKKC-KTKRTIGZSA-N
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Description

Oleoyl chloride is a key chemical intermediate prized in research for its role in introducing the oleoyl moiety, a prevalent C18 monounsaturated fatty acid chain, into diverse molecular structures. Its high reactivity, attributed to the acyl chloride functional group, makes it an ideal reagent for esterification and amidation reactions. Researchers extensively use this compound to synthesize a wide array of bioactive lipids, including oleoyl esters and oleoyl amides (e.g., oleoylethanolamide), which are critical for studying lipid metabolism and signaling pathways. A primary application is in the synthesis of fluorescent or tagged fatty acids for tracking lipid uptake and trafficking in cellular systems. Furthermore, it is indispensable for creating surfactant molecules and modifying the surface properties of nanomaterials for drug delivery applications. The mechanism of action involves nucleophilic acyl substitution, where the chloride is an excellent leaving group, facilitating efficient acylation of alcohols (to form esters) and amines (to form amides) under mild conditions. This compound is essential for investigators in chemical biology, materials science, and pharmaceutical development, enabling the study of lipid-protein interactions, the development of lipid-based nanoparticles, and the exploration of novel bioactive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33ClO B052042 Oleoyl chloride CAS No. 112-77-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-octadec-9-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQBTMWHIOYKKC-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClO
Source PubChem
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DSSTOX Substance ID

DTXSID70893143
Record name (9Z)-9-Octadecenoyl chloride
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Molecular Weight

300.9 g/mol
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Physical Description

Liquid
Record name 9-Octadecenoyl chloride, (9Z)-
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CAS No.

112-77-6
Record name Oleoyl chloride
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Record name OLEOYL CHLORIDE
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Overview of Acyl Halides As Reactive Intermediates in Organic Chemistry

Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by the substitution of a hydroxyl (-OH) group with a halide, such as chloride. wikipedia.orgscbt.com This functional group, consisting of a carbonyl group single-bonded to a halogen atom, imparts high reactivity to the molecule. wikipedia.orgfiveable.me The general formula for an acyl halide is RCOX, where R is an alkyl or aryl group, CO represents the carbonyl group, and X is a halogen. wikipedia.org

The high reactivity of acyl halides stems from the electrophilic nature of the carbonyl carbon, making them susceptible to nucleophilic acyl substitution reactions. scbt.com The halogen atom serves as an excellent leaving group, facilitating reactions with a wide range of nucleophiles. fiveable.meteachy.app For instance, acyl halides react with:

Water to form carboxylic acids. wikipedia.org

Alcohols to yield esters. wikipedia.orgqorganica.es

Amines to produce amides. wikipedia.orgteachy.app

Organometallic compounds , like lithium alkylcuprates, to form ketones. qorganica.es

This reactivity makes acyl halides indispensable intermediates in the synthesis of numerous organic compounds, from pharmaceuticals like aspirin (B1665792) to various polymers. scbt.comteachy.app Due to their reactivity with water, volatile acyl halides are lachrymatory, meaning they can cause irritation to the eyes. wikipedia.org

Significance of Oleoyl Chloride in Contemporary Chemical Research

The significance of oleoyl (B10858665) chloride in modern chemical research is underscored by its versatile applications as a reagent and building block in the synthesis of specialized molecules. chemimpex.commedchemexpress.com Its unique chemical properties make it a crucial ingredient in various industrial and research processes. targetmol.commedchemexpress.com

Key areas of contemporary research where oleoyl chloride plays a vital role include:

Synthesis of Oleo-chemicals and Surfactants: this compound is a key intermediate in the production of surfactants and emulsifiers used in detergents, cosmetics, and food products. stobec.comchemimpex.com

Pharmaceutical and Agrochemical Synthesis: It is employed in the synthesis of various pharmaceutical agents and agrochemicals, often to improve properties like drug solubility and bioavailability. chemimpex.comtargetmol.commedchemexpress.com

Polymer Chemistry: In polymer chemistry, this compound is utilized as a cross-linking agent and for the modification of polymers to create materials with tailored properties such as enhanced flexibility and durability. chemimpex.commedchemexpress.comscbt.com

Nanotechnology: Recent research has demonstrated the use of this compound in the synthesis and functionalization of nanoparticles. For instance, it has been used to create hydrophobic alginate derivatives for drug delivery systems and to produce lignin (B12514952) oleate (B1233923) nanoparticles. nih.govresearchgate.netresearchgate.net

Historical Context of Oleoyl Chloride Synthesis and Early Applications in Research

Chlorination of Oleic Acid: Mechanistic Investigations and Optimization

The conversion of oleic acid to this compound is most commonly accomplished by reacting the carboxylic acid with a chlorinating agent. This process transforms the hydroxyl group of the carboxylic acid into a superior leaving group, facilitating nucleophilic acyl substitution. masterorganicchemistry.com Several chlorinating agents are utilized for this purpose, including thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), oxalyl chloride (C₂O₂Cl₂), and triphosgene. orgsyn.orgevitachem.com

Thionyl Chloride (SOCl₂) as a Chlorinating Agent: Reaction Kinetics and By-product Formation

Thionyl chloride is a widely employed reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comresearchgate.net The reaction between oleic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org Initially, the carboxylic acid attacks the thionyl chloride, leading to the formation of a chlorosulfite intermediate and a chloride ion. libretexts.org This intermediate is highly reactive, and the subsequent attack by the chloride ion on the carbonyl carbon results in the formation of this compound and the release of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous by-products. masterorganicchemistry.comyoutube.com

The reaction is typically first-order with respect to each reactant. researchgate.net The use of thionyl chloride is advantageous because the gaseous by-products can be easily removed from the reaction mixture, driving the equilibrium towards the product side. researchgate.netyoutube.com However, thionyl chloride is a toxic and corrosive chemical, and its residues can pose environmental concerns. guidechem.com The reaction conditions, such as temperature and the use of solvents like dichloromethane (B109758), can be optimized to improve yield and purity. epo.org For instance, carrying out the reaction at reflux temperature in dichloromethane has been shown to achieve high conversion rates of 97-100%. epo.org

Phosphorus Trichloride (PCl₃) and Oxalyl Chloride (C₂O₂Cl₂) Methods: Comparative Studies on Yield and Purity

Phosphorus trichloride (PCl₃) and oxalyl chloride ((COCl)₂) are also effective reagents for the synthesis of this compound from oleic acid. orgsyn.org

Phosphorus Trichloride (PCl₃): This method is a common industrial process for producing acyl chlorides. guidechem.comlfchemicals.com The reaction of oleic acid with PCl₃ typically involves heating the mixture and results in the formation of this compound and phosphorous acid (H₃PO₃) as a by-product. lfchemicals.com While economically viable, this method often results in lower yields and purity compared to other methods. For example, a reported yield for this method is 60%. orgsyn.org The presence of phosphorous-containing by-products can also complicate the purification process. guidechem.com

Oxalyl Chloride (C₂O₂Cl₂): The use of oxalyl chloride, often in an inert solvent like carbon tetrachloride or hexane, is another established method. orgsyn.orgprepchem.com This reaction is known for producing high yields, with reports of up to 86%. orgsyn.org The by-products of this reaction, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous and easily removed. However, oxalyl chloride is more expensive than PCl₃, which can be a limiting factor for large-scale production. orgsyn.org

Comparative Yields of Different Chlorination Methods

Chlorinating Agent Solvent Reported Yield
Oxalyl Chloride Carbon Tetrachloride 86% orgsyn.org
Phosphorus Trichloride Not specified 60% orgsyn.org
Thionyl Chloride Dichloromethane 97-100% (conversion) epo.org

Triphosgene Method for this compound Synthesis: Catalytic Role of N,N-Dimethylformamide (DMF) and Reaction Parameter Optimization

A more recent and safer alternative to traditional chlorinating agents is the use of triphosgene (bis(trichloromethyl) carbonate), a solid and stable phosgene equivalent. guidechem.comasianpubs.org This method offers several advantages, including milder reaction conditions, high product purity, and increased safety. google.com The reaction is typically catalyzed by N,N-Dimethylformamide (DMF). guidechem.comgoogle.comasianpubs.org The actual reactive species, a Vilsmeier salt, is formed from the reaction of triphosgene and DMF, which then reacts with the carboxylic acid to produce the acyl chloride. asianpubs.orggoogle.com

The efficiency of the triphosgene method is significantly influenced by reaction temperature and time. Studies have shown that the optimal temperature range for the synthesis of this compound using triphosgene is between 40-80°C. evitachem.comgoogle.com The reaction time can vary from 0.5 to 8 hours. evitachem.comgoogle.com Within this range, increasing the temperature generally leads to a faster reaction rate. For instance, in the synthesis of other acid chlorides using triphosgene, the yield increased with temperature up to a certain point, after which it might decrease due to side reactions. asianpubs.org Optimization of these parameters is crucial to achieve high yields and purity, with reports indicating up to 95% for both. google.com

The stoichiometry of the reactants and the amount of catalyst are critical for the successful synthesis of this compound using the triphosgene method. The molar ratio of oleic acid to triphosgene is typically in the range of 3:1 to 1:1. google.com One mole of triphosgene can theoretically react with three moles of a carboxylic acid. asianpubs.org The catalyst loading, specifically the amount of DMF, is generally between 10-30% of the molar weight of oleic acid. google.com In a related study on the synthesis of another acid chloride, a catalyst concentration of 5 mol% of the acid was found to be optimal. asianpubs.org

Optimized Parameters for Triphosgene Method

Parameter Range
Temperature 40-80°C evitachem.comgoogle.com
Reaction Time 0.5-8 hours evitachem.comgoogle.com
Molar Ratio (Oleic Acid:Triphosgene) 3:1 to 1:1 google.com
Temperature and Reaction Time Effects on this compound Yield and Purity

Alternative Synthetic Routes for this compound Production

While the direct chlorination of oleic acid is the most common method for producing this compound, alternative synthetic strategies exist, though they are less frequently employed for this specific compound. These routes might involve multiple steps or different starting materials. For instance, other functional groups can be converted to acyl chlorides, but these are not the primary methods for this compound synthesis. The direct conversion of oleic acid remains the most straightforward and widely documented approach.

Nucleophilic Acyl Substitution Reactions of this compound

Nucleophilic acyl substitution is a fundamental reaction class for this compound, underpinning its utility in synthesizing a wide array of oleic acid derivatives. This two-step addition-elimination mechanism is characteristic of acyl compounds containing a good leaving group. masterorganicchemistry.comvanderbilt.edu

The reaction commences with the attack of a nucleophile on the electrophilic carbonyl carbon of this compound. evitachem.comkhanacademy.org The polarization of the carbon-oxygen double bond, augmented by the inductive effect of the electronegative chlorine atom, renders this carbon atom partially positive and thus highly susceptible to nucleophilic assault. khanacademy.orglibretexts.org This initial step is analogous to the nucleophilic addition reactions seen in aldehydes and ketones. libretexts.org The nucleophile, which can range from an alcohol or amine to a carbanion, approaches the carbonyl group and forms a new covalent bond with the carbonyl carbon. evitachem.combyjus.com

The nucleophilic attack leads to the rehybridization of the carbonyl carbon from sp² to sp³, resulting in the formation of a transient, high-energy species known as a tetrahedral intermediate. evitachem.comresearchgate.netacs.org In this intermediate, the carbonyl oxygen bears a negative charge, and the original carbonyl carbon is bonded to the nucleophile, the oleoyl chain, the oxygen, and the chlorine atom. evitachem.comlibretexts.org

This tetrahedral intermediate is inherently unstable and rapidly collapses to restore the thermodynamically favorable carbonyl group. vanderbilt.edulibretexts.org This collapse is the second stage of the mechanism. The lone pair of electrons on the negatively charged oxygen atom moves back down to reform the carbon-oxygen double bond. masterorganicchemistry.com

Formation and Collapse of Tetrahedral Intermediates

Esterification Reactions with this compound: Synthetic Applications and Mechanistic Insights

Esterification is a prominent application of this compound's reactivity, enabling the synthesis of a diverse range of fatty acid esters with specialized properties and functions.

The reaction of this compound with various alcohols provides a direct and efficient route to oleate (B1233923) esters. This method is particularly valuable for synthesizing esters that may be difficult to produce through direct Fischer esterification due to the sensitivity of the alcohol or the need for milder reaction conditions. For instance, this compound is used to synthesize oleate esters of sterols, such as cholesterol, and other complex alcohols like glycidol. evitachem.comfishersci.nlfishersci.ca These reactions typically proceed readily due to the high reactivity of the acyl chloride. evitachem.com

Some examples of specialized fatty acid esters synthesized from this compound include:

9-Octadecenoic acid (Z)-, 2-(hydroxymethyl)-2-methyl-1,3-propanediyl ester : A complex ester with potential applications in lubricants and polymers.

Cholesteryl oleate : A component of lipid metabolism and storage.

Glycidyl oleate : An ester with an epoxide functional group, useful in the synthesis of polymers and other functional materials. fishersci.nlfishersci.ca

Oleoyl-L-carnitine : A biologically significant molecule involved in the transport of fatty acids into mitochondria for beta-oxidation. massbank.eunih.govsigmaaldrich.com

N-Oleoyl amides : A class of lipid signaling molecules, synthesized by reacting this compound with amino acids or other amine-containing compounds. Examples include N-oleoylglycine, N-oleoyl-D-phenylalanine, and N-oleoyl-L-valine. sigmaaldrich.comnih.govcaymanchem.com

Table 1: Examples of Esters and Amides Synthesized from this compound

Product Name Reactant PubChem CID
9-Octadecenoic acid (Z)-, 2-(hydroxymethyl)-2-methyl-1,3-propanediyl ester 2,2-bis(hydroxymethyl)propane-1,3-diol 13917454
Cholesteryl oleate Cholesterol 5997
Glycidyl oleate Glycidol 11164
Oleoyl-L-carnitine L-Carnitine 46907933
N-Oleoylglycine Glycine (B1666218) 6436908
N-Oleoyl-D-phenylalanine D-Phenylalanine 71567
N-Oleoyl-L-valine L-Valine 5460455

When reacting this compound with polyols or other molecules containing multiple hydroxyl groups, the issue of regioselectivity arises. The reaction can potentially occur at different hydroxyl positions. While the high reactivity of this compound can sometimes lead to a lack of selectivity, in certain cases, steric hindrance around the hydroxyl groups can influence the site of acylation. For example, less sterically hindered primary alcohols will generally react more readily than more hindered secondary or tertiary alcohols.

Stereoselectivity becomes a consideration when either the alcohol or the acyl chloride possesses stereocenters. The (Z)-configuration of the double bond in the oleoyl chain is typically retained throughout the reaction as it is not directly involved in the substitution mechanism. However, if the alcohol is chiral, such as (S)-(-)-glycidol, the resulting ester will also be chiral. fishersci.nl The reaction mechanism itself does not typically induce changes in the stereochemistry of the alcohol, so the stereochemical integrity of the starting material is usually preserved in the product.

Catalyst Effects on Esterification Efficiency and Selectivity

The efficiency and selectivity of esterification reactions involving this compound are significantly influenced by the choice of catalyst. Both chemical and enzymatic catalysts are employed, each presenting distinct advantages and disadvantages.

Chemical catalysts, such as triethylamine (B128534) (TEA), are effective and low-cost. nih.gov In the synthesis of chlorogenic oleate from chlorogenic acid (CGA) and this compound, TEA is used as a catalyst in a N,N-dimethylformamide (DMF) solvent. nih.gov This method can achieve a CGA conversion of 76.62% under specific conditions. nih.gov However, chemical catalysis can be unselective, leading to side reactions and difficulties in product separation. nih.gov For instance, in the synthesis of N-oleoylsarcosine via the Schotten-Baumann reaction, phosphorus trichloride is used to produce this compound from oleic acid, but the disposal of the phosphonic acid byproduct is a concern for industrial applications. atamanchemicals.comwikipedia.org

Enzymatic catalysts, like lipases, offer high selectivity and operate under milder conditions, making them an environmentally friendly option. nih.gov Lipozyme RM has demonstrated high regioselective acylation of CGA. nih.gov However, enzymatic catalysis often suffers from high costs and lower catalytic efficiency, which can limit its industrial application. nih.gov

The development of non-catalytic esterification processes is also being explored to overcome the limitations of both chemical and enzymatic catalysis. nih.gov These methods can simplify product separation and avoid catalyst-related contamination. nih.gov For example, a highly efficient synthesis of CGA oleyl alcohol ester has been developed under non-catalytic and solvent-free conditions, achieving a high conversion rate by optimizing reaction temperature and time. nih.gov

Heterogeneous acid catalysts, such as sodium hydrogen sulfate (B86663) (NaHSO₄), have also been shown to be effective in the esterification of oleic acid with oleyl alcohol to produce oleyl oleate. rasayanjournal.co.in NaHSO₄ demonstrated the highest activity among the tested catalysts, achieving a high yield under optimized conditions. rasayanjournal.co.in Other solid acid catalysts like sulfonated zeolites are also recognized for their efficiency in esterification reactions due to their strong acidic sites and regular pore structure, which enhances mass transfer and catalytic efficiency. mdpi.com

Table 1: Comparison of Catalysts in this compound Esterification

Catalyst TypeExample(s)AdvantagesDisadvantages
Chemical Triethylamine (TEA), Phosphorus trichlorideEffective, Low-cost, Fast reaction rates nih.govsciencemadness.orgUnselective, Side reactions, Difficult product separation, Potentially harsh reaction conditions, Byproduct disposal issues nih.govatamanchemicals.comwikipedia.org
Enzymatic Lipases (e.g., Lipozyme RM, Novozym 435)High selectivity, Environmentally friendly, Mild reaction conditions nih.govHigh cost, Lower catalytic efficiency nih.gov
Heterogeneous Acid Sodium hydrogen sulfate (NaHSO₄), Sulfonated zeolitesHigh activity, Recyclable, Improved product separation rasayanjournal.co.inmdpi.comCan require higher temperatures, Potential for lower selectivity than enzymes ajgreenchem.com
Non-Catalytic HeatSimplified process, No catalyst contamination, Environmentally friendly nih.govRequires high temperatures and longer reaction times nih.gov

Solvent Effects and Reaction Condition Optimization in Esterification

The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and purity of esters derived from this compound.

In the chemical synthesis of chlorogenic oleate, N,N-dimethylformamide (DMF) is used as the solvent. nih.gov The reaction conditions are optimized to achieve high conversion rates. For instance, a molar ratio of CGA to this compound of 1:1.5 and a reaction temperature of 25°C for 20 minutes resulted in a 76.62% conversion. nih.gov In another example, the synthesis of oleoyl-alginate ester was optimized using response surface methodology, identifying the optimal amounts of formic acid and this compound, as well as reaction temperature and time, to achieve a high degree of substitution and yield. spkx.net.cn

Solvent-free conditions are also being explored to develop more environmentally friendly and efficient processes. nih.gov In the non-catalytic synthesis of CGA oleyl alcohol ester, the reaction is carried out without a solvent, and the key parameters optimized are reaction temperature and time. nih.gov Optimal conditions were found to be a reaction temperature of 200°C and a reaction time of 3 hours. nih.gov Similarly, the synthesis of oleic acid-based wax esters has been successfully achieved under solvent-free conditions using 4-dodecylbenzenesulfonic acid as a catalyst at a low temperature of 40°C. mdpi.com

The effect of the solvent on reaction rates has been noted in the enzymatic esterification of palmitic acid, where a mixture of n-hexane and ethyl ether was used. researchgate.net The concentration of n-hexane had a positive effect on the reaction rate, while ethyl ether, although improving solubility, had a negative effect on the rate. researchgate.net

In the context of amidation, which is chemically similar to esterification, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) have been found to be effective. ccspublishing.org.cn For the amidation of 3-phenylpropanoyl chloride, NMP gave a 95% yield at 120°C in just one hour. ccspublishing.org.cn

Table 2: Optimized Reaction Conditions for this compound Esterification

ProductReactantsCatalyst/SolventOptimal ConditionsYield/Conversion
Chlorogenic oleateChlorogenic acid, this compoundTriethylamine / DMFMolar ratio (CGA:this compound) 1:1.5, 25°C, 20 min nih.gov76.62% Conversion nih.gov
CGA oleyl alcohol esterChlorogenic acid, Oleyl alcoholNone / Solvent-free200°C, 3 h nih.gov93.59% Conversion nih.gov
Oleoyl-alginate esterAlginate, this compoundFormic acid50°C, 20 min spkx.net.cn92.27% Yield spkx.net.cn
Oleic acid-based wax estersOleic acid, Cetyl alcohol4-dodecylbenzenesulfonic acid / Solvent-free40°C, 4 h mdpi.com93.6% Conversion mdpi.com

Amidation Reactions of this compound: Formation of Fatty Acid Amides

This compound readily undergoes amidation reactions with primary and secondary amines to form a diverse range of fatty acid amides. This reaction is a fundamental method for synthesizing N-acyl amides, many of which have significant biological and commercial importance. jst.go.jpmdpi.com The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of this compound, leading to the formation of an amide bond and the elimination of hydrogen chloride.

Synthesis of Oleoyl Amides with Biological Significance (e.g., Oleoylethanolamide, Oleoyl Sarcosine)

Several oleoyl amides with important biological functions are synthesized from this compound.

Oleoylethanolamide (OEA) is an endogenous lipid mediator involved in the regulation of feeding and body weight. nih.gov Its synthesis from this compound and ethanolamine (B43304) is a common laboratory method. mdpi.comgoogle.com The reaction is typically carried out in a solvent like dichloromethane in the presence of a base such as triethylamine to neutralize the HCl byproduct. mdpi.comgoogle.com The crude product is then purified, often by column chromatography or recrystallization, to yield OEA as a white solid. mdpi.comgoogle.com

Oleoyl Sarcosine (N-Oleoylsarcosine) is an amphiphilic derivative of oleic acid used as a water-in-oil emulsifier, corrosion inhibitor, and in various cosmetic and daily chemical products. atamanchemicals.comatamanchemicals.com A standard method for its preparation is the Schotten-Baumann reaction, where this compound is added to an aqueous solution of sodium sarcosinate at a controlled pH (typically around 10). atamanchemicals.comwikipedia.orgatamanchemicals.com The resulting sodium N-oleoyl sarcosinate is then acidified to produce N-oleoylsarcosine as an oil. atamanchemicals.comatamanchemicals.com

Other biologically relevant amides are also synthesized from this compound. For example, N-oleoylglycine is prepared by reacting this compound with glycine sodium salt in an aqueous solution. jst.go.jp

Reaction Conditions and Yield Optimization in Amidation Reactions

The optimization of reaction conditions is crucial for achieving high yields and purity in amidation reactions. Key parameters include the choice of solvent, base, temperature, and stoichiometry of the reactants.

For the synthesis of primary amides from acid chlorides and ammonium (B1175870) salts, N-methyl-2-pyrrolidone (NMP) has been identified as an effective solvent, with optimal reactions occurring at 120°C. ccspublishing.org.cn In the synthesis of oleoylethanolamide, the reaction can be carried out at room temperature in dichloromethane with triethylamine as the base. google.com One procedure describes dissolving this compound in dichloromethane and adding it dropwise to a mixture of ethanolamine and triethylamine, followed by stirring for 4 hours. google.com Another method involves adding this compound to ethanolamine in dichloromethane, followed by the addition of triethylamine, and stirring for 1 hour. mdpi.com

The Schotten-Baumann reaction for preparing N-oleoylsarcosine involves maintaining a pH of 10 with the addition of sodium hydroxide (B78521) solution. atamanchemicals.comwikipedia.orgatamanchemicals.com This method can produce yields up to 86.76% in terms of oleic acid. atamanchemicals.comsincerechemical.com

In a general procedure for preparing N-acylhistamines, this compound is treated with the corresponding amine (1.2 equivalents) and triethylamine (4 equivalents), followed by purification via silica (B1680970) gel column chromatography. jst.go.jp The synthesis of N-oleoylglycine involves the slow addition of this compound in THF to an aqueous solution of glycine sodium salt at a controlled temperature below 35°C and a pH between 9 and 12.5. jst.go.jpmdpi.com

Table 3: Synthesis and Yield of Biologically Significant Oleoyl Amides

Oleoyl AmideAmine ReactantReaction ConditionsReported Yield
Oleoylethanolamide (OEA)EthanolamineDichloromethane, Triethylamine, Room Temperature mdpi.comgoogle.com90% mdpi.com
Oleoyl SarcosineSodium SarcosinateAqueous solution, pH 10 (Schotten-Baumann) atamanchemicals.comwikipedia.orgatamanchemicals.comUp to 86.76% atamanchemicals.comsincerechemical.com
N-OleoylglycineGlycine Sodium SaltTHF/Aqueous NaOH, Ice bath then room temperature mdpi.comNot specified
N-OleoylhistamineHistamineDMF, Triethylamine, Ice bath jst.go.jpNot specified

Acylation Chemistry of this compound: Broader Applications

The high reactivity of the acyl chloride group makes this compound a versatile reagent for introducing the long, unsaturated oleoyl chain into a variety of molecules, thereby modifying their properties. This has led to its application in the acylation of various biomolecules. stobec.com

Acylation of Biomolecules (e.g., Carbohydrates, Peptides, Proteins)

The acylation of biomolecules with this compound can impart hydrophobicity, which can be useful for creating bio-based materials with altered solubility and functionality.

Carbohydrates: this compound has been used in the chemical modification of carbohydrates. For instance, it has been employed in the synthesis of mixed chitin (B13524) esters. mdpi.com In this process, chitin is first dissolved in a deep eutectic solvent, and then reacted with stearoyl chloride followed by this compound to produce mixed chitin oleate stearate. mdpi.com The acylation of alginate with this compound has also been reported to produce oleoyl-alginate esters with potential applications. spkx.net.cn Chemical esterification of carbohydrates can also be achieved by reacting a reactive derivative of the fatty acid, such as the chloride, in the presence of a base. google.com

Peptides and Proteins: The acylation of proteins with fatty acid chlorides like this compound is a method to increase their hydrophobicity. d-nb.inforesearchgate.net This modification can alter the protein's solubility and film-forming properties. d-nb.inforesearchgate.net For example, rapeseed protein concentrate has been acylated with this compound in an aqueous solution at a controlled pH. d-nb.inforesearchgate.net This modification significantly reduced the water solubility of the protein and increased the tensile strength of films made from it. d-nb.inforesearchgate.net The acylation of amino acids, the building blocks of peptides and proteins, using the Schotten-Baumann method with acyl chlorides is a well-established reaction. google.com For example, this compound has been used to acylate leucine. sciencemadness.org

Table 4: Examples of Biomolecule Acylation with this compound

BiomoleculeReaction DetailsOutcome of Acylation
Chitin Reaction with stearoyl chloride and this compound in a deep eutectic solvent. mdpi.comFormation of mixed chitin oleate stearate. mdpi.com
Alginate Reaction with this compound in the presence of formic acid. spkx.net.cnSynthesis of oleoyl-alginate ester with a high degree of substitution. spkx.net.cn
Rapeseed Protein Acylation in an aqueous solution at pH 9.5. d-nb.inforesearchgate.netIncreased hydrophobicity, reduced water solubility, and improved mechanical properties of protein films. d-nb.inforesearchgate.net
Leucine Acylation at 20°C. sciencemadness.orgFormation of the substituted amide with a yield of 80.9%. sciencemadness.org

Friedel-Crafts Acylation and Related Electrophilic Aromatic Substitution Reactions

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group to an aromatic ring. sigmaaldrich.comlibretexts.org When employing this compound, this reaction allows for the attachment of the long oleoyl chain to an aromatic nucleus, yielding aryl ketones. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). numberanalytics.comchemguide.co.uk

The mechanism involves several key steps:

Generation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com

Restoration of Aromaticity: A weak base, often the [AlCl₄]⁻ complex formed in the first step, removes a proton from the sp³-hybridized carbon of the sigma complex. byjus.com This regenerates the aromatic ring, resulting in the final acylated product.

The regioselectivity of the Friedel-Crafts acylation is influenced by the substituents already present on the aromatic ring. Electron-donating groups activate the ring and direct the incoming acyl group to the ortho and para positions, whereas electron-withdrawing groups deactivate the ring and direct the substitution to the meta position. masterorganicchemistry.com A significant advantage of the Friedel-Crafts acylation over the corresponding alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. sigmaaldrich.comorganic-chemistry.org

However, there are limitations to this reaction. Highly deactivated aromatic compounds may not undergo acylation, and the presence of certain functional groups sensitive to strong Lewis acids can be problematic. sigmaaldrich.comlibretexts.org Steric hindrance from bulky substituents on either the aromatic ring or the acyl chloride can also impede the reaction. numberanalytics.com

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

CatalystStrengthSelectivityTypical Use Cases
AlCl₃StrongLowGeneral Friedel-Crafts acylation, particularly with electron-rich aromatics. numberanalytics.com
FeCl₃ModerateModerateUsed for milder reaction conditions or with less reactive aromatic compounds. numberanalytics.com
BF₃Moderate to WeakHighEmployed in reactions requiring higher selectivity or involving sensitive functional groups. numberanalytics.com

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium or nickel. wikipedia.orgsigmaaldrich.com While traditionally focused on aryl and vinyl halides, the scope has expanded to include acyl chlorides like this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that joins an organoboron compound with an organic halide. wikipedia.org While less common for acyl chlorides compared to aryl halides, methods have been developed for the palladium-catalyzed coupling of acyl chlorides with organoboronic acids under anhydrous conditions. nih.gov This provides a direct route to ketones. For instance, a ligand-free, heterogeneous palladium-on-carbon (Pd/C) catalyst has been shown to effectively promote the cross-coupling of aroyl chlorides with arylboronic acids. mdpi.com This methodology could potentially be adapted for this compound.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgdiva-portal.org While the classic Heck reaction does not directly utilize acyl chlorides, related carbonylation processes can achieve similar transformations. More recently, advancements have enabled the use of a broader range of electrophiles. For example, palladium-catalyzed Heck reactions of aryl chlorides with olefins have been achieved under milder conditions using organic ionic bases. organic-chemistry.orgresearchgate.net Photoinduced palladium catalysis has also emerged as a method for the Mizoroki-Heck coupling of various alkyl chlorides, including tertiary chlorides, with excellent functional group tolerance. nih.gov

The general mechanism for palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki coupling) or olefin insertion (in the case of Heck-type reactions), and reductive elimination. nih.govdiva-portal.org

Table 2: Key Types of Cross-Coupling Reactions

Reaction NameElectrophileNucleophile/Coupling PartnerCatalyst System (Typical)
Suzuki-MiyauraAryl/Vinyl/Acyl HalideOrganoboron CompoundPalladium complex, Base wikipedia.org
HeckAryl/Vinyl HalideAlkenePalladium complex, Base diva-portal.org
NegishiAryl/Vinyl/Alkyl HalideOrganozinc CompoundPalladium or Nickel complex sigmaaldrich.com
StilleAryl/Vinyl HalideOrganotin CompoundPalladium complex sigmaaldrich.com

Metathesis Reactions of this compound: Novel Transformations

Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds. researchgate.net This technology has found applications in oleochemistry for the synthesis of valuable chemicals from renewable resources. psu.edu

Catalyst Systems for Oleyl Chloride Metathesis (e.g., Re₂O₇–Al₂O₃)

The metathesis of functionalized olefins like oleyl chloride requires robust catalyst systems that can tolerate the functional groups present. researchgate.net One such effective heterogeneous catalyst system is rhenium(VII) oxide supported on alumina (B75360) (Re₂O₇/Al₂O₃). psu.eduoup.com

The activity of the Re₂O₇/Al₂O₃ catalyst can be significantly enhanced by modification with other metal oxides such as V₂O₅, MoO₃, or WO₃. oup.com These modified catalysts exhibit high activity even at low rhenium concentrations and ambient temperatures. oup.com The catalytic activity is also influenced by the properties of the support material, with mixed oxides like SiO₂-Al₂O₃ sometimes offering improved performance. psu.edu The Brønsted acidity of the catalyst surface appears to play a crucial role in its high activity. capes.gov.br

Research has shown that the activation temperature of the alumina support affects the number of active sites, with higher temperatures (≥500 °C) leading to more active catalysts due to an increase in tricoordinate aluminum defect sites. nih.gov For the metathesis of esters, co-catalysts like tetraalkyltin (e.g., Bu₄Sn) are often used to promote the reaction, although concerns about their toxicity have led to investigations into more environmentally benign alternatives like alkyl-silyl and -germanium compounds. psu.edu

Table 3: Factors Influencing Re₂O₇/Al₂O₃ Catalyst Activity in Metathesis

FactorDescriptionReference
Promoters Addition of metal oxides like V₂O₅, MoO₃, WO₃ enhances activity. oup.com
Support Material Mixed oxides like SiO₂–Al₂O₃ can improve performance. psu.edu
Support Treatment Treatment with phosphate (B84403) or borate (B1201080) can increase activity. psu.edu
Co-catalyst Tetraalkyltin or -lead compounds are effective promoters, with alkyl-germanium as a less toxic alternative. psu.edu
Rhenium Loading Activity generally increases with higher Re₂O₇ loading up to a certain point. psu.edu
Surface Acidity A positive correlation exists between Brønsted acidity and catalytic activity. capes.gov.br
Alumina Activation Temperature Higher activation temperatures increase the number of active defect sites. nih.gov

Synthesis of Telechelic Compounds and Bioactive Substances via Metathesis

The metathesis of oleyl chloride is a valuable strategy for synthesizing telechelic compounds and various bioactive substances. oup.com Telechelic polymers are macromolecules with reactive functional groups at both ends, making them important building blocks for more complex polymeric structures like block copolymers and polyurethanes. rsc.orguni-rostock.de

The cross-metathesis of oleyl chloride with other alkenes can lead to the formation of α,ω-difunctional compounds. researchgate.net For example, reacting oleyl chloride with a symmetrical alkene can produce two new molecules, one of which can be a difunctionalized telechelic precursor. This approach is significant for producing monomers for condensation polymers. researchgate.net

Furthermore, metathesis reactions are instrumental in the synthesis of biologically active molecules, including insect sex pheromones, which are often long-chain unsaturated compounds. oup.com The ability to precisely control the formation of carbon-carbon double bonds through metathesis makes it a key tool in constructing these complex natural products. nih.gov Ring-closing metathesis (RCM) is another powerful application for synthesizing macrocyclic compounds with biological activity. nih.govgoogle.com The self-metathesis of oleyl chloride can also lead to the formation of long-chain α,ω-dichloroalkenes and 9-octadecene. oup.com

Applications of Oleoyl Chloride in Advanced Materials and Biochemical Research

Lipid Synthesis and Metabolism Research

Oleoyl (B10858665) chloride is a fundamental tool in lipid research, enabling the synthesis of complex lipids for studying membrane structures and metabolic pathways. medchemexpress.comchemimpex.com

The synthesis of specific phospholipids (B1166683) and glycerides is crucial for creating artificial membranes and studying lipid-protein interactions. Oleoyl chloride serves as a key acylating agent in this process. Researchers have developed synthetic pathways for producing racemic phospholipids, such as 1-palmitoyl-2-oleoyl-3-phosphocholine (POPC), which are essential for creating realistic protocell models for origin-of-life studies. mdpi.com In these syntheses, this compound is used to introduce the oleoyl chain at a specific position on the glycerol (B35011) backbone. mdpi.com For instance, 1-palmitoyl-3-trityl-glycerol can be reacted with this compound to produce the protected diacylglycerol, a precursor to the final phospholipid. mdpi.com

Similarly, various glycerides can be prepared through the acylation of glycerol with this compound. lipidbank.jp This method allows for the creation of structured triglycerides with specific fatty acid compositions, which are vital for studying lipid digestion and absorption. researchgate.net For example, radiolabeled triglycerides have been synthesized by reacting diglycerides with tritium-labeled this compound to trace their metabolic fate in vivo. researchgate.net The ability to construct custom lipid molecules facilitates detailed investigations into the physical chemistry of lipid bilayers and the function of membrane-bound proteins. acs.orgnih.gov

Table 1: Examples of Lipids Synthesized Using this compound
Lipid SynthesizedPrecursor MoleculeResearch ApplicationSource
rac-1-palmitoyl-2-oleoyl-3-phosphocholine (rac-POPC)1-palmitoyl-3-trityl-glycerolRealistic protocell models for origin-of-life studies mdpi.com
1,3-di(octanoyl/decanoyl)-2-[9,10-3H]oleoyl-glycerol1,3-di(octanoyl/decanoyl)glycerol and [3H]this compoundTracing in vivo metabolism of lipid emulsions researchgate.net
a,b-Dioleomyristin (Glycerol 1-tetradecanoate 2,3-di-9-octadecenoate)1-myristoyl glycerolPreparation of specific triglycerides for lipid studies lipidbank.jp

This compound is instrumental in preparing substrates for studying lipid metabolism and enzyme activity. Oleoyl-L-carnitine, which can be synthesized from its precursors, is used to investigate mitochondrial fatty acid oxidation. cambridge.org Studies on riboflavin-deficient rats showed that the oxidation rate of oleoyl-L-carnitine by mitochondria was significantly depressed to about 37% of the control values, highlighting the role of flavin-dependent enzymes in lipid metabolism. cambridge.org

Furthermore, this compound is used as an acyl donor in N-acylation reactions to produce bioactive lipids like N-oleoylethanolamide (OEA). researchgate.net The synthesis of OEA involves the N-acylation of phosphatidylethanolamine (B1630911) to form N-oleoylphosphatidylethanolamine (NOPE), which is then hydrolyzed. researchgate.net Such synthetic routes are crucial for producing standards and probes to study the enzymes involved in the biosynthesis and degradation of these signaling lipids. researchgate.net Chemical N-transacylation attempts using this compound have also been explored, although they often require harsh conditions. manchester.ac.uk

This compound is used to synthesize oleoyl-S-lipoate, a key compound in studies of energy-linked reactions, particularly ATP synthesis. chemicalbook.comsigmaaldrich.com Oleoyl-S-lipoate is prepared via the reaction of this compound with dihydrolipoate. chemicalbook.comcore.ac.uk Research has shown that ATP synthase preparations can catalyze net ATP synthesis from oleoyl-S-lipoate. nih.gov This finding suggests that the terminal reactions of oxidative phosphorylation are analogous to those of substrate-level phosphorylation, with lipoic acid and unsaturated fatty acids playing a critical role. core.ac.uknih.gov Studies in yeast promitochondria, which lack a functional respiratory chain, have further demonstrated that the energy-transfer system can utilize oleoyl-S-lipoate for ATP synthesis, a reaction sensitive to inhibitors like oligomycin. core.ac.uk

The hydrophobic oleoyl chain, when attached to other molecules, can create amphiphilic structures suitable for drug delivery systems. chemimpex.com this compound is a key reagent for synthesizing these derivatives. For example, a novel heterolipid was synthesized by reacting a di-tert-butyl aminopropanol (B1366323) derivative with this compound. nih.gov This heterolipid served as the oily phase in a self-microemulsifying drug delivery system (SMEDDS) for the poorly soluble drug furosemide, increasing its solubility threefold compared to oleic acid. nih.gov

In another application, oleoyl-chitosan derivatives have been synthesized to act as nanocarriers for ferrous ions. researchgate.net These amphiphilic nanoparticles showed high sorption power for ferrous sulfate (B86663) and were effective in enhancing its absorption across Caco-2 cells, a model for the intestinal barrier. researchgate.net The degree of substitution with the oleoyl group, controlled by the amount of this compound used, was found to be a critical parameter for the carrier's effectiveness. researchgate.net

Table 2: Oleoyl Derivatives in Drug Delivery Research
Derivative SynthesizedCarrier SystemModel Drug/IonKey FindingSource
Heterolipid from di-tert-butyl aminopropanol and this compoundSelf-Microemulsifying Drug Delivery System (SMEDDS)FurosemideIncreased drug solubility by three times compared to oleic acid. nih.gov
Oleoyl-chitosanAmphiphilic polymeric nanoparticlesFerrous ions (from Ferrous sulfate)Enhanced ferrous ion absorption in a Caco-2 cell model. researchgate.net

Synthesis of Oleoyl-S-lipoate in Energy-Linked Reactions

Polymer and Biomaterial Modification

The reaction of this compound with natural polymers is a common strategy to impart hydrophobicity and improve compatibility with non-polar materials. evitachem.com

Lignin (B12514952) and cellulose (B213188) are abundant, renewable biopolymers, but their inherent hydrophilicity limits their use in certain applications, such as in water-resistant composites. nih.govncsu.edu Esterification of their hydroxyl groups with this compound introduces long, hydrophobic oleoyl chains, significantly increasing their non-polar character. evitachem.comd-nb.info

Studies have shown the successful chemical modification of jute fibers, which are primarily composed of cellulose, with this compound. nih.govcapes.gov.br The reaction, confirmed by FTIR and elemental analysis, results in the formation of ester bonds between the oleoyl group and the cellulose hydroxyls, conferring hydrophobicity to the fibers. nih.gov This modification is crucial for improving the adhesion between natural fibers and hydrophobic polymer matrices in green composites. nih.govcapes.gov.br

Similarly, lignin can be esterified with this compound in a base-catalyzed reaction to produce lignin oleate (B1233923). d-nb.info This modification increases the hydrophobicity of lignin, allowing it to form stable nanoparticles in water via solvent exchange. d-nb.info The degree of esterification can be controlled by adjusting the molar ratio of this compound to lignin hydroxyl groups. d-nb.info These hydrophobic lignin derivatives have potential applications as protective agents for wood and as components in polymer blends and coatings. ncsu.edunih.gov The increased hydrophobicity is demonstrated by a significant increase in the water contact angle on the surface of materials made from the modified biopolymers. ncsu.edu

Table 3: Hydrophobic Modification of Biopolymers with this compound
BiopolymerModification ReactionKey OutcomeApplicationSource
Cellulose (in Jute Fibers)Esterification of hydroxyl groupsIncreased hydrophobicity and resistanceReinforcement in green composites nih.govcapes.gov.br
Softwood Kraft LigninBase-catalyzed esterificationFormation of hydrophobic lignin oleate nanoparticlesPolymer blends, coatings, protective agents ncsu.edud-nb.info
CelluloseAcylation of hydroxyl groupsIncreased surface hydrophobicity (contact angle up to 110°)Water-resistant composite films researchgate.net

Compound Information

Table 4: PubChem Compound Identifiers (CIDs)
Compound NamePubChem CID
This compound5282431
Oleic acid445639
Lignin46845511
Cellulose192878
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC)94214
Glycerol753
Lipoic acid864
Dihydrolipoate123891
Furosemide3440
Chitosan (B1678972)71853
N,N-dimethylformamide6228
Triphosgene (B27547)9569
Pyridine (B92270)1049

Functionalization of Natural Fibers for Composite Materials (e.g., Jute Fibers)

The use of natural fibers as reinforcement in polymer composites is a growing field in polymer science, offering a renewable alternative to synthetic fibers like glass and carbon. researchgate.net However, the inherent hydrophilic (water-attracting) nature of natural fibers, such as jute, presents a significant challenge in achieving strong adhesion with hydrophobic (water-repelling) polymer matrices. researchgate.netnih.gov To address this incompatibility, surface modification of the fibers is crucial.

One effective method is the chemical modification of jute fibers using this compound. researchgate.netnih.gov This process, known as acylation, introduces long, hydrophobic oleoyl groups onto the surface of the cellulose-rich fibers. researchgate.net The reaction involves the esterification of the hydroxyl (-OH) groups present in the cellulose structure of the jute fibers with this compound. researchgate.netnih.gov This chemical bonding has been confirmed through analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and elemental analysis. researchgate.netnih.gov

The primary outcome of this functionalization is the increased hydrophobicity of the jute fibers, leading to improved wettability by and adhesion to the polymer matrix. researchgate.net This enhanced interfacial bonding is critical for the effective transfer of stress from the matrix to the fibers, which ultimately improves the mechanical properties of the resulting composite material. researchgate.net Researchers have explored this modification in different solvent systems, such as pyridine and dichloromethane (B109758), to optimize the reaction conditions. researchgate.netnih.gov The changes in the surface morphology of the treated fibers have been observed using electron microscopy. researchgate.netnih.gov

Synthesis of Lignin Oleate and Cellulose Oleate for Hydrophobic Coatings

This compound is instrumental in synthesizing lignin oleate and cellulose oleate, which are valuable for creating hydrophobic coatings. evitachem.comresearchgate.net These esterification reactions are key to imparting water-repellent properties to naturally hydrophilic materials like cellulose and lignin.

The synthesis of lignin oleate involves the base-catalyzed esterification of lignin, such as softwood Kraft lignin, with this compound. d-nb.inforesearchgate.netresearchgate.net By varying the molar ratio of this compound to the hydroxyl groups in the lignin, the degree of esterification can be controlled. d-nb.infoacs.org This modification leads to the formation of lignin oleate nanoparticles (OLNPs) that exhibit remarkable stability in both acidic and basic conditions, a significant improvement over unmodified lignin nanoparticles. acs.orgnih.gov The enhanced stability is attributed to a hydration barrier formed by the oleic acid chains on the particle surface. acs.orgnih.gov These OLNPs can be used to create functional anticorrosive coatings. d-nb.info

Similarly, cellulose oleate is synthesized by reacting cellulose with this compound. evitachem.com This process introduces the long, hydrophobic hydrocarbon chain of oleic acid onto the cellulose backbone, thereby increasing its hydrophobicity. evitachem.com This approach is part of a broader strategy of using fatty acid chlorides to create (super)hydrophobic coatings on cellulosic materials. mdpi.com The resulting modified cellulose can be used in various applications where water repellency is desired.

Acylation of Proteins for Modified Properties and Applications (e.g., Rapeseed Proteins)

Acylation with this compound is a significant technique for modifying the properties of proteins, such as rapeseed proteins, for technical applications like films and coatings. d-nb.infobsz-bw.de While rapeseed proteins have good film-forming capabilities, their natural hydrophilicity limits the water stability of these films. d-nb.infobsz-bw.de

The acylation process involves reacting the protein with this compound, which introduces hydrophobic oleoyl groups onto the protein structure. d-nb.inforesearchgate.net This modification has been shown to significantly reduce the water solubility of rapeseed protein concentrate. d-nb.infobsz-bw.de For instance, studies have demonstrated a decrease in water solubility at neutral pH from 100% for unmodified protein to less than 15% for highly acylated proteins. d-nb.infobsz-bw.de

This increased hydrophobicity, confirmed by contact angle measurements, translates to improved properties for film applications. d-nb.info Research has shown that films made from acylated rapeseed proteins exhibit a substantial increase in tensile strength. d-nb.infobsz-bw.de The modified proteins show potential as ingredients for various technical products, including packaging layers, coatings, and adhesives, due to their enhanced water resistance and mechanical properties. bsz-bw.deresearchgate.net

This compound as a Cross-linking Agent in Polymer Chemistry

This compound can also function as a cross-linking agent in polymer chemistry. targetmol.commedchemexpress.commedchemexpress.com Cross-linking is a process that forms bonds between polymer chains, creating a more stable and robust network structure.

In one study, poly(vinyl alcohol) was first cross-linked using ethylene (B1197577) glycol diglycidyl ether and then further substituted with this compound. nih.gov This modification resulted in hydrogels with reduced solubility. nih.gov The extent of substitution with this compound was found to influence the release of a model drug from these hydrogels, indicating that this compound played a role in modifying the polymer network and its properties. nih.gov This demonstrates the potential of this compound to be used in creating new polymeric materials with tailored characteristics for specific applications, such as sustained drug delivery systems. nih.gov

Synthesis of Surfactants and Emulsifiers

This compound is a key chemical intermediate in the production of a variety of surfactants and emulsifiers. ontosight.aichembk.comstobec.comgoogle.comchemimpex.com Its reactive acyl chloride group allows for the attachment of the hydrophobic oleoyl tail to different hydrophilic head groups, a fundamental structure for surfactant molecules. ontosight.aistobec.com

Role of this compound as a Chemical Intermediate in Surfactant Production

This compound serves as a crucial building block in the synthesis of surfactants. google.comchemimpex.com It is produced from the reaction of oleic acid with reagents like thionyl chloride or phosphorus trichloride (B1173362). ontosight.aigoogle.com The resulting this compound is highly reactive and can readily react with various compounds containing active hydrogen atoms, such as alcohols, phenols, and amines, through acylation reactions. chembk.comgoogle.com

This versatility allows for the creation of a wide range of surfactants with different properties. google.com For example, it is used to produce oleic acid derivatives that are essential components in the manufacturing of soaps and detergents. ontosight.ai The oleoyl group provides the necessary hydrophobicity, while the other part of the molecule provides the hydrophilicity, enabling the final product to reduce surface tension and act as a cleaning or emulsifying agent. stobec.comchemimpex.com These surfactants find applications in detergents, cosmetics, and personal care products. ontosight.aistobec.com

Synthesis of Collagen Hydrolysate-Based Surfactants

An innovative application of this compound is in the synthesis of surfactants from collagen hydrolysate, which can be derived from leather industry waste. google.comresearchgate.netgoogle.com This process involves the acylation of the polypeptide chains in the collagen hydrolysate with this compound. researchgate.net

In this synthesis, the amino groups of the collagen hydrolysate react with this compound, grafting the hydrophobic oleoyl group onto the hydrophilic polypeptide backbone. acs.org The degree of this grafting can be controlled, which in turn influences the physicochemical and surface-active properties of the resulting collagen hydrolysate-based surfactants (CHBS). acs.org

Research has shown that increasing the degree of oleoyl group grafting leads to a decrease in the free amino content and an increase in the molecular weight and surface hydrophobicity of the CHBS. acs.org These surfactants have demonstrated good emulsifying capacity, particularly those with a lower degree of grafting. acs.org The properties of these surfactants, such as their ability to reduce surface tension, are closely linked to the hydrophobicity of the modified molecules. acs.org This approach not only produces valuable surfactants but also offers a method for upcycling industrial waste. researchgate.net

Pharmaceutical and Agrochemical Intermediate Synthesis

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

This compound is a valuable building block in the synthesis of potential Active Pharmaceutical Ingredients (APIs) and their intermediates. wikipedia.orgfishersci.se Its utility lies in its ability to link its long hydrocarbon chain to various functional groups, a common strategy in drug development to modify a molecule's lipophilicity, which can influence its solubility, absorption, and membrane permeability. guidetopharmacology.org

A notable application is in the synthesis of novel oleoylamines designed for specific biological activities. For instance, this compound has been reacted with various polyamines to create compounds with both antimicrobial and endotoxin-neutralizing properties. jkchemical.com In one study, oleic acid bis(2-aminoethyl)amide was synthesized by reacting this compound with N,N-bis[2-(trifluoroacetamido)ethyl]amine in the presence of triethylamine (B128534). jkchemical.com These synthetic oleoylamines demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, highlighting a potential pathway for developing new antimicrobial agents. jkchemical.com This process underscores this compound's role in creating complex molecules with therapeutic potential. guidetopharmacology.org

The synthesis of such derivatives is often achieved under controlled conditions, using various chlorinating agents like thionyl chloride or oxalyl chloride to first produce this compound from oleic acid, which is then used in subsequent reactions without the need for extensive purification. researchgate.net This makes it an efficient reagent for constructing fatty acid derivatives and other complex molecules for pharmaceutical research. nih.govfishersci.se

Preparation of Chlorogenic Oleate and Solanesyl Oleate with Bioactive Properties

This compound is instrumental in the synthesis of specific esters that exhibit significant biological activities. Two prominent examples are chlorogenic oleate and solanesyl oleate.

Solanesyl Oleate: Solanesyl oleate is synthesized by the condensation of solanesol (B192409) and this compound. fishersci.ca This compound has been reported to possess more effective anti-ulcer properties than some contemporary drugs. fishersci.cadsmz.de An environmentally benign synthesis method has been developed using compressed carbon dioxide as a medium, avoiding the use of toxic organic solvents like benzene (B151609) and toluene. fishersci.ca This reaction highlights the role of this compound as an acylating agent, transferring its oleyl group to solanesol, a long-chain terpene alcohol found in tobacco and other solanaceous plants. fishersci.cauni.lu

Biochemical Assay Reagent Applications

This compound is classified as a biochemical reagent and is utilized as a biological material or organic compound in life science research. nih.govinvivochem.cn Its primary function in this context is to introduce the oleoyl chemical group into other molecules, thereby modifying their properties for research purposes. nih.gov

This compound in Biochemical Assays and Life Science Research

In biochemical research, this compound is used to synthesize specific molecules needed for assays or to modify existing biomolecules like proteins and peptides. nih.gov The addition of the long, hydrophobic oleoyl chain can alter a molecule's interaction with lipids, membranes, or other proteins, providing a tool to probe biological systems.

A key example is the chemical modification of the enzyme lysozyme (B549824). By covalently attaching an oleyl group from this compound to the free amino groups of lysozyme, researchers can create derivatives with broadened antimicrobial specificity. nih.gov While native lysozyme is primarily effective against Gram-positive bacteria, the modified, more hydrophobic version exhibits an enhanced antimicrobial effect against Gram-negative bacteria like E. coli. nih.gov This is because the increased hydrophobicity is thought to enable the enzyme to better penetrate the complex outer membrane of Gram-negative bacteria. nih.gov

Furthermore, this compound is used in the laboratory synthesis of specific lipid molecules for research, such as Oleoyl-S-lipoate and ergosteryl oleate, which are used in studies of energy-linked reactions and lipid metabolism. nih.govfigshare.com

Role in Liposomal and Vesicle Formation Studies

This compound plays a role in the study of liposomes and vesicles, which are critical structures in drug delivery and models for biological membranes. The oleoyl group is a fundamental component of many naturally occurring and synthetic phospholipids that self-assemble into these structures. mdpi.com

Specifically, phospholipids containing an oleoyl chain, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), are widely used to form lipid bilayers and vesicles for research. massbank.eubiorxiv.orglipidmaps.org this compound can be used as a reagent in the synthesis of these and other custom lipids, allowing researchers to create vesicles with specific properties. uni.lu For example, this compound can be used to add the 9-octadecenoyl group to a glycerol backbone as part of a multi-step lipid synthesis. uni.lu

The unique structure of the oleoyl group, with its cis-double bond, creates a "kink" in the hydrocarbon chain. This geometry is crucial for the packing of lipids in a bilayer, influencing membrane fluidity and the successful formation of stable vesicles. mdpi.com Studies on the self-assembly of oleic acid and oleate (the hydrolyzed form of this compound) into vesicles demonstrate the fundamental importance of this fatty acid chain in forming these supramolecular structures. mdpi.comnih.gov

Analytical Methods and Characterization in Oleoyl Chloride Research

Spectroscopic Characterization of Oleoyl (B10858665) Chloride and its Derivatives

Spectroscopic methods are fundamental in elucidating the molecular structure and identifying the functional groups present in oleoyl chloride and the products derived from it.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups in this compound and its derivatives. The FTIR spectrum of this compound prominently displays a sharp absorption peak corresponding to the carbonyl (C=O) group of the acyl chloride. This peak is a key indicator of the compound's identity.

In studies involving the chemical modification of materials with this compound, such as the esterification of coconut coir or linen fibers, FTIR is used to confirm the success of the reaction. ncsu.eduresearchgate.netresearchgate.net The appearance of a new carbonyl ester peak at a different wavenumber (e.g., around 1729-1736 cm⁻¹) and a decrease in the intensity of the hydroxyl (O-H) peak of the original material indicate the formation of ester bonds. ncsu.eduresearchgate.netresearchgate.net For instance, as the concentration of this compound used in the modification of coir increases, the intensity of the C=O ester signal also increases, signifying a higher degree of esterification. ncsu.eduresearchgate.net

The following table summarizes key FTIR peaks observed in the analysis of this compound and its derivatives:

Functional GroupWavenumber (cm⁻¹)Compound/MaterialReference
O-H stretch (hydroxyl)~3372Raw Coconut Coir ncsu.eduresearchgate.net
C=O stretch (acyl chloride)Not specifiedThis compound researchgate.net
C=O stretch (ester)~1729-1736Coir-oleate, Modified Linen ncsu.eduresearchgate.netresearchgate.net
C-H stretch (alkyl)~2915Coir-oleate ncsu.eduresearchgate.net

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the molecular structure of this compound and its derivatives, confirming the arrangement of atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound shows distinct signals that correspond to the different types of protons in the molecule. chemicalbook.comdrugbank.com Key signals include those for the terminal methyl protons, the methylene (B1212753) protons of the long alkyl chain, the protons adjacent to the double bond, the vinylic protons of the double bond, and the protons on the carbon alpha to the carbonyl group. In the synthesis of derivatives, such as oleoyl alginate ester, ¹H NMR is used to confirm the conjugation and to determine the degree of substitution. nih.gov

The table below presents typical chemical shift ranges for key protons and carbons in this compound.

NucleusGroupChemical Shift (ppm)Reference
¹HOlefinic protons (-CH=CH-)~5.4 rsc.org
¹HProtons alpha to C=O (-CH₂-COCl)Not specified chemicalbook.com
¹HTerminal methyl protons (-CH₃)Not specified chemicalbook.com
¹³CCarbonyl carbon (-COCl)Not specified chemicalbook.comguidechem.com
¹³COlefinic carbons (-CH=CH-)Not specified chemicalbook.comguidechem.com

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Mass spectrometry (MS) is a critical technique for determining the molecular weight and assessing the purity of this compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns. guidechem.com

GC-MS analysis has been used to identify this compound in various natural extracts, such as from Origanum majorana and Elaeis guineensis. who.intbanglajol.info In these studies, the retention time from the GC and the mass spectrum from the MS are compared with library data to confirm the presence of the compound. banglajol.info This technique is also essential in the analysis of reaction products, such as oleoylethanolamide, where the structure of the synthesized derivative can be confirmed. nih.govresearchgate.net

NMR Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation

Chromatographic Techniques for Product Analysis and Purification

Chromatographic methods are indispensable for separating this compound from reactants and byproducts, assessing its purity, and monitoring the progress of reactions.

Gas-Liquid Chromatography (GLC), often simply referred to as Gas Chromatography (GC), is a standard method for determining the purity of this compound. chemimpex.comsigmaaldrich.comsigmaaldrich.cntcichemicals.comtcichemicals.comstobec.comtcichemicals.comtcichemicals.com Commercial suppliers of this compound typically specify the purity as determined by GC, with values often ranging from 80% to over 95%. chemimpex.comsigmaaldrich.comtcichemicals.comtcichemicals.comtcichemicals.comtcichemicals.com The technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the chromatography column. A pure sample of this compound will ideally show a single major peak. GLC is also used to analyze derivatives of this compound, such as oleoylethanolamide, although derivatization to a more stable form like a trimethylsilyl (B98337) (TMS) ether may be necessary to prevent thermal degradation during analysis. nih.govresearchgate.net

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions involving this compound. researchgate.netresearchgate.net By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, researchers can visually track the consumption of the starting material (this compound) and the formation of the product. researchgate.netresearchgate.net For example, in the synthesis of an HIV-1 Tat protein-oleoyl conjugate, TLC was used to distinguish between the starting materials (this compound and the peptide) and the final conjugate. researchgate.net Similarly, it has been used to monitor the formation of oleyl anilide. nih.gov The different components will have different retention factors (Rf values), allowing for a qualitative assessment of the reaction's completeness. nih.gov

The table below shows an example of Rf values in a TLC separation.

CompoundRf ValueSolvent SystemReference
Oleyl anilide0.54Petroleum ether-ethyl acetate-ammonium hydroxide (B78521) (80:20:1, v/v) nih.gov
Aniline0.34Petroleum ether-ethyl acetate-ammonium hydroxide (80:20:1, v/v) nih.gov
Oleic acid0 (at origin)Petroleum ether-ethyl acetate-ammonium hydroxide (80:20:1, v/v) nih.gov

This table is interactive. Click on the headers to sort the data.

Column Chromatography for Product Purification

Column chromatography is a cornerstone technique for the purification of compounds synthesized using this compound. It separates the desired product from unreacted starting materials, by-products, and other impurities based on differential adsorption to a stationary phase. The choice of stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is critical for achieving effective separation.

Research findings demonstrate the versatility of column chromatography in this context:

Synthesis of L-ascorbic acid derivatives: In the synthesis of oleate (B1233923) esters of L-ascorbic acid, flash column chromatography is frequently utilized. For instance, after reacting this compound with a protected ascorbic acid derivative, the resulting product was purified using a silica gel column with a petroleum ether/EtOAc solvent system, often in ratios like 4:1 or 8:1, to yield the purified ester. arkat-usa.org

Synthesis of Ferrocene Derivatives: The esterification of hydroxymethylferrocene with this compound yields ferrocenylmethyl(Z)-octadec-9-enoate. This oily product was purified through repeated column chromatography on a silica gel column to achieve the desired purity. psu.edu Similarly, (Z)-Octadec-9-enoylferrocene, prepared via a Friedel-Crafts acylation, was purified on a silica gel column. psu.edu

Purification of Hesperetin (B1673127) Derivatives: When hesperetin is reacted with this compound, the resulting oleate derivative can be purified by flash column chromatography using Silica Gel 60 to isolate the target molecule. nih.gov

Isolation of Teasterone (B1253636) Esters: In the synthesis of various teasterone esters for biological evaluation, purification was achieved through a multi-step process involving column chromatography on both silica gel and Sephadex LH-20. tandfonline.com

The following table summarizes examples of column chromatography conditions used in the purification of this compound reaction products.

Product Stationary Phase Eluent System Reference
(S)-2-((R)-3,4-Bis((4-methoxybenzyl)oxy)-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl oleateSilica GelPetroleum ether/Ethyl Acetate (4:1) arkat-usa.org
(S)-1-((R)-3,4-Bis((4-methoxybenzyl)oxy)-5-oxo-2,5-dihydrofuran-2-yl)ethane-1,2-diyl dioleateSilica GelNot specified (Flash Chromatography) arkat-usa.org
(Z)-Octadec-9-enoylferroceneSilica GelNot specified psu.edu
Ferrocenylmethyl(Z)-octadec-9-enoateSilica GelNot specified (Repeated Chromatography) psu.edu
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochroman-7-yl oleateSilica Gel 60Not specified (Flash Chromatography) nih.gov
Amine derivatives of oleic acidSilica GelEthyl acetate/Petroleum ether (1:1) google.com

Elemental Analysis for Composition Verification

Elemental analysis (EA) is a crucial analytical technique used to determine the mass fractions of carbon, hydrogen, and other elements in a sample. In the context of this compound chemistry, it serves as a fundamental method to verify the successful synthesis of a new derivative. By comparing the experimentally determined elemental composition ("Found") with the theoretically calculated values ("Calcd." or "Requires") for the expected molecular formula, researchers can confirm the identity and purity of the synthesized compound.

This technique has been applied to verify the composition of various materials modified with this compound:

Jute Fiber Modification: The chemical modification of jute fibers with this compound to enhance hydrophobicity was confirmed using elemental analysis. nih.govresearchgate.net The analysis helped prove the chemical interaction between the cellulose (B213188) of the jute and the this compound. nih.govresearchgate.net

Synthesis of Ascorbic Acid Oleates: For novel oleate derivatives of ascorbic acid, elemental analysis provided definitive proof of their composition. The close agreement between the found and calculated percentages for carbon and hydrogen confirmed the successful esterification. arkat-usa.org

Characterization of Ferrocene Derivatives: The synthesis of (Z)-Octadec-9-enylferrocene was verified by comparing the experimental elemental analysis results with the values required for its chemical formula, C₂₈H₄₂FeO. psu.edu

The table below presents data from studies where elemental analysis was used to verify the composition of products synthesized from this compound.

Compound Name Molecular Formula Analysis Carbon (%) Hydrogen (%) Reference
(S)-2-((R)-3,4-Bis((4-methoxybenzyl)oxy)-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl oleateC₅₆H₈₄O₈Calculated75.989.56 arkat-usa.org
Found75.779.58 arkat-usa.org
(Z)-Octadec-9-enoylferroceneC₂₈H₄₂FeOCalculated74.659.39 psu.edu
Found73.859.08 psu.edu
(S)-1-((R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)ethane-1,2-diyl dioleateC₂₂H₃₆O₈Calculated61.668.47 arkat-usa.org
Found61.598.50 arkat-usa.org

Methods for Assessing Hydrophobicity and Surface Properties of Modified Materials

A primary application of this compound is to impart hydrophobicity to various materials by grafting its long, nonpolar oleoyl chain onto their surfaces. To quantify this change, researchers use several methods to assess surface properties, with contact angle measurement being the most direct and common technique.

Contact Angle Measurement: Hydrophobicity is the property of a material to repel water. atriainnovation.com It is typically quantified by measuring the contact angle of a water droplet on the material's surface. atriainnovation.com A contact angle greater than 90° indicates a hydrophobic surface, while an angle less than 90° signifies a hydrophilic surface. atriainnovation.com

Modification of Natural Fibers: When coconut coir was chemically modified with this compound, its hydrophobic character was significantly enhanced. The static water contact angle increased from 66.9° for the raw coir to as high as 85.8° for the oleoylated coir, demonstrating a clear shift towards hydrophobicity. ncsu.eduresearchgate.net

Cellulose-Based Materials: The reaction of this compound with microcrystalline cellulose to form hydrophobic cellulose oleoyl ester nanoparticles is a key step in creating waterproof fabrics. google.com The resulting materials, when coated on silk and PET fabrics, exhibited high water contact angles of 147.3° and 162.1°, respectively, indicating superhydrophobic properties. google.com

Ceramic Membranes: In the development of solvent-resistant membranes, ceramic supports are modified with fatty acid chlorides to induce hydrophobicity. After modification, water contact angles were found to increase from near zero to as high as 145°. researchgate.net

Modified Rapeseed Proteins: For films made from rapeseed protein acylated with this compound, surface energy measurements revealed increased hydrophobicity. d-nb.info The total surface energy of the films decreased as the degree of modification increased, a change driven by a significant reduction in the polar fraction of the surface energy. d-nb.info

General Characterization: The surface free energy and its components (Lifshitz-van der Waals, electron donor, and electron acceptor) can be calculated to provide a detailed understanding of the surface properties after modification. nih.govresearchgate.net This approach has been used to characterize glass substrates modified with various functional groups, where the surface energies varied from 15 to 41 mJ·m⁻². nih.gov

Advanced Research Topics and Future Directions in Oleoyl Chloride Chemistry

Green Chemistry Approaches for Oleoyl (B10858665) Chloride Synthesis and Reactions

The principles of green chemistry are increasingly being applied to the synthesis and subsequent reactions of oleoyl chloride to reduce environmental impact and enhance safety. Research is focused on minimizing hazardous waste, avoiding harsh chemicals, and improving energy efficiency.

Traditional methods for synthesizing this compound often rely on solvents like carbon tetrachloride or require a large excess of reagents such as thionyl chloride, which can lead to environmental pollution and hazardous work conditions. nih.govnih.gov To address these issues, solvent-free and catalyst-free methodologies are being explored.

One innovative approach involves the use of solid phosgene (B1210022) (triphosgene) as a chlorinating agent. nih.govdsmz.de A method has been developed where oleic acid reacts with triphosgene (B27547), using N,N-dimethylformamide as a catalyst, at temperatures between 40-80°C. dsmz.de This process is not only safer due to the replacement of highly toxic phosgene gas but also boasts high purity and yields of up to 95%. dsmz.de

Another green strategy is the use of microwave-assisted synthesis for producing this compound derivatives. A microwave-mediated, non-catalyzed approach for creating phytosterol esters from oleic acid achieved a 95.4% conversion rate in just 50 minutes, demonstrating a significant reduction in reaction time compared to conventional heating methods. nih.gov Similarly, the synthesis of chlorogenic acid oleyl alcohol ester has been achieved under non-catalytic and solvent-free conditions, reaching a high conversion rate of 93.59% at 200°C. nih.gov These methods eliminate the need for potentially toxic solvents and catalysts, aligning with green chemistry principles by simplifying product purification and reducing waste streams. nih.govnih.gov

Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. While direct enzymatic synthesis of this compound itself is not common, enzymes, particularly lipases, are extensively used in reactions involving oleic acid and its derivatives, often providing a greener pathway to the same end-products. For instance, oleoyl ethanolamide can be produced via lipase-mediated amidation, a process that avoids the harsh reagents and side products like SO₂ and HCl associated with the this compound route. nih.gov Research has also demonstrated the successful enzymatic synthesis of mono- and disubstituted phospholipids (B1166683) by directly condensing oleic acid with glycerophosphocholine using immobilized lipases in solvent-free systems. uni.lu

Conversely, this compound is itself a valuable reagent in biotechnology for the chemical modification of biomolecules to enhance their properties. nih.gov Researchers have covalently attached this compound to the amino groups of the enzyme lysozyme (B549824). rqbchemical.com This modification increased the hydrophobicity of the enzyme, significantly broadening its antimicrobial spectrum to be effective against Gram-negative bacteria like E. coli, which the native enzyme cannot penetrate. rqbchemical.com In another application, this compound is used to create N-acylated chitosan (B1678972) derivatives that exhibit enhanced mucoadhesiveness and resistance to enzymatic degradation in the stomach, making them promising for drug delivery applications. fishersci.no A novel water-soluble oleoyl acetyl chitosan has also been synthesized, demonstrating the versatility of this compound in creating new biocompatible materials. nih.gov

Solvent-Free Synthesis Methodologies

Kinetic and Mechanistic Studies of this compound Reactions

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions, improving yields, and controlling product formation.

Kinetic studies provide quantitative data on how factors like temperature and concentration affect reaction speed. A key industrial process is the production of methyl oleate (B1233923) (a component of biodiesel) from oleic acid. This is often done in a two-step process: first, the synthesis of this compound from oleic acid and thionyl chloride, and second, the alcoholysis of this compound with methanol (B129727) to yield methyl oleate. nih.gov

A detailed kinetic analysis of this process revealed that both steps follow second-order reaction kinetics and proceed via a tetrahedral mechanism. nih.gov By conducting experiments at various temperatures (293-313 K), researchers were able to determine the activation energies and frequency factors using the Arrhenius equation, which are essential parameters for reactor design and process scale-up. nih.gov

Table 1: Kinetic Parameters for Methyl Oleate Synthesis via this compound. nih.gov
Reaction StepReaction OrderActivation Energy (Ea)Frequency Factor (A)
Oleic Acid + Thionyl Chloride → this compoundSecond Order121.6 kJ/mol2.76 x 10¹⁹
This compound + Methanol → Methyl OleateSecond Order115.2 kJ/mol4.03 x 10¹⁸

The data indicate that the initial formation of this compound requires slightly more energy to initiate than its subsequent conversion to methyl oleate. Other studies have noted that acylation reactions involving this compound generally have low activation energy, allowing for rapid reactions even at room temperature. nih.gov

The reactivity of acyl chlorides is significantly influenced by the structure of the fatty acid chain, particularly its length and degree of unsaturation. Generally, as the carbon chain length of a fatty acid increases, its reactivity in esterification reactions tends to decrease. nih.govlabsolu.ca This effect is largely attributed to steric hindrance; the longer alkyl chain makes it more difficult for the reactive acyl chloride group to approach and react with a nucleophile. nih.gov For example, in the esterification of glycerol (B35011), lauric acid (C12:0) converts more quickly than longer fatty acids like myristic (C14:0), palmitic (C16:0), or stearic (C18:0) acid. labsolu.ca

Quantitative Analysis of Reaction Rates and Activation Energies

Development of Novel this compound Derivatives for Specific Applications

The high reactivity of the acyl chloride group makes this compound an essential building block for creating a wide array of new molecules with tailored properties for specific, advanced applications. nih.gov

In biomaterials and pharmaceuticals, this compound is used to impart hydrophobicity and other desirable characteristics to naturally derived polymers. For example, novel chitosan derivatives with unique biological properties have been developed. fishersci.no Oleoyl acetyl chitosan, synthesized by reacting this compound and acetic anhydride (B1165640) with chitosan, is a water-soluble derivative with both hydrophobic and hydrophilic moieties, making it suitable for various biomedical applications. nih.gov Another derivative, oleoyl-chitosan, forms nanoparticles that have been investigated as a novel antibacterial dispersion system. rqbchemical.com

This compound is also used to modify proteins to enhance their therapeutic efficacy. In one study, the antibacterial enzyme lysozyme was modified with this compound. rqbchemical.com The resulting oleoyl-lysozyme derivative exhibited a broader range of antimicrobial activity, notably against Gram-negative bacteria, which are typically resistant to the unmodified enzyme. rqbchemical.com

In materials science, this compound is used to chemically modify natural fibers to improve their properties for use in composites. The reaction of this compound with jute fibers confers hydrophobicity, making the fibers more compatible with polymer matrices in "green" composites and more resistant to biodegradation. wikipedia.org

Furthermore, this compound serves as a key intermediate in the synthesis of specialized bioactive compounds. It can be reacted with molecules like solanesol (B192409), a natural polyisoprenoid alcohol, to form solanesyl oleate, a derivative investigated for enhanced anti-ulcer properties. nih.gov These examples highlight the ongoing development of new functional materials and therapeutic agents enabled by the versatile chemistry of this compound.

Computational Chemistry and Modeling of this compound Reactivity

Computational chemistry provides powerful tools for investigating molecular structures, properties, and reaction mechanisms at an atomic level. uomustansiriyah.edu.iq For this compound, these methods offer insights into its reactivity that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a prominent quantum chemical method used to predict the electronic structure and reactivity of molecules. researchgate.net In the context of this compound, DFT calculations can elucidate the distribution of electron density, identifying electrophilic and nucleophilic sites, which is crucial for predicting its behavior in reactions. researchgate.netresearchgate.net Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

Molecular Dynamics (MD) simulations complement DFT by modeling the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can be used to understand its interaction with other molecules, solvents, or surfaces, such as in the functionalization of materials or in self-assembly processes. researchgate.netacs.org These simulations provide a dynamic picture of how the long oleoyl chain and the reactive acyl chloride group behave in different chemical environments. For instance, MD simulations have been used to study the adsorption behavior of oleyl-containing compounds on metal surfaces for applications like corrosion inhibition. researchgate.net

While direct computational studies specifically on this compound are not extensively published, research on related compounds provides a framework for its analysis. For example, DFT studies on the reaction of olefins (like the oleyl group) with chlorinating agents have systematically investigated addition reaction mechanisms. researchgate.net Similarly, computational models have been developed to explain the adsorption modes of oleoyl derivatives, such as oleoyl sarcosine, on mineral surfaces, revealing different binding modes and their corresponding energies. mdpi.com These approaches can be directly applied to model the reactions of this compound, such as its esterification with hydroxyl groups on substrates like cellulose (B213188) or lignin (B12514952), predicting reaction pathways and transition states. researchgate.netrsc.org

Table 1: Computational Methods in this compound Reactivity Studies

Computational Method Application to this compound Key Insights
Density Functional Theory (DFT) Predicts electronic structure, stability, and reactive sites. researchgate.net HOMO-LUMO energy gap, charge distribution, reaction mechanism pathways. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulation Simulates molecular interactions and dynamic behavior in various media. researchgate.net Adsorption on surfaces, self-assembly mechanisms, conformational changes. acs.org
Structure-Activity Relationship (SAR) Estimates reaction rate constants based on molecular structure. rsc.org Predicts reactivity trends for H-atom abstraction or other reactions. rsc.org

Sustainable Production and Lifecycle Assessment of this compound and its Products

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals, including this compound. acs.org Traditional methods for producing this compound often involve reagents like thionyl chloride or oxalyl chloride, which are hazardous and generate toxic byproducts such as SO₂ and HCl. rsc.orgacs.orgorgsyn.org Research is now directed towards more sustainable and environmentally benign synthetic routes.

One approach is the development of non-catalytic, solvent-free reaction conditions. For example, high-efficiency synthesis of oleoyl derivatives can be achieved at elevated temperatures without the need for catalysts or harmful solvents, which simplifies product purification and reduces waste. mdpi.com Microwave-mediated synthesis is another green alternative that can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net Biocatalytic strategies, using enzymes like lipase, present a highly sustainable pathway. Lipase-mediated synthesis can proceed under mild conditions, often with high selectivity, avoiding the harsh chemicals used in traditional acyl chloride formation. acs.org

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impact of a product throughout its entire life cycle, from raw material extraction to final disposal (a "cradle-to-grave" or "cradle-to-cradle" analysis). mdpi.comyoutube.com For this compound and its derivatives, an LCA would quantify impacts such as greenhouse gas emissions, energy consumption, and waste generation associated with different production routes. youtube.com

Table 2: Comparison of this compound Production Methods

Synthesis Method Reagents Conditions Sustainability Aspects
Traditional Acyl Halogenation Oleic acid, Thionyl Chloride/Oxalyl Chloride orgsyn.org Often requires solvent Generates hazardous byproducts (SO₂, HCl); high E-factor. rsc.orgacs.org
Non-Catalytic Synthesis Oleic acid, Oleyl alcohol mdpi.com High temperature, solvent-free Eliminates catalyst and solvent, simplifying purification. mdpi.com
Biocatalytic (Enzymatic) Oleic acid derivatives, Ethanolamine (B43304), Lipase acs.org Mild temperature (e.g., 55-65°C), green solvents (e.g., limonene) Avoids harsh chemicals, biodegradable catalyst, lower energy use. acs.org
Microwave-Assisted Synthesis Oleic acid, Phytosterols researchgate.net Microwave irradiation, reduced reaction time Energy efficient, rapid heating, potential for solvent-free conditions. researchgate.net

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. researchgate.net Self-assembly is a key process in this field, where molecules spontaneously organize into ordered structures. researchgate.net this compound is a valuable reagent in this area because it can be used to introduce a long, hydrophobic oleoyl chain onto a hydrophilic molecule, creating an amphiphile. Such amphiphilic molecules are the fundamental building blocks for self-assembly in aqueous environments. researchgate.net

A prominent application is the creation of nanoparticles. By reacting this compound with naturally derived polymers like chitosan or lignin, researchers have created new amphiphilic materials that self-assemble into nanoparticles in water. researchgate.netacs.orgresearchgate.net For example, oleoyl-carboxymethyl-chitosan (OCMCS) has been shown to form self-assembled nanoparticles with spherical shapes and diameters ranging from approximately 150 to 400 nm. researchgate.net These nanoparticles have potential as carriers for oral drug delivery. researchgate.net

Similarly, the esterification of lignin with this compound yields lignin oleate, which can form stable lignin oleate nanoparticles (OLNPs) through a solvent-exchange method. acs.orgnih.gov The hydrophobic oleoyl chains are believed to form a protective hydration barrier on the nanoparticle surface, granting them exceptional stability in both acidic and basic conditions. nih.gov The degree of esterification with this compound can be varied to control the stability and properties of the resulting nanoparticles. acs.orgnih.gov

The introduction of the oleoyl group can also facilitate the formation of other complex structures. Its use in modifying jute fibers, for example, confers hydrophobicity, which is a result of the long hydrocarbon chains orienting themselves to minimize contact with water. researchgate.netsigmaaldrich.com In broader supramolecular design, fatty acid derivatives like those made from this compound are used to create systems like gels and other nanostructured materials. researchgate.net The ability of the oleoyl chain to participate in weak, non-covalent interactions is fundamental to the bottom-up construction of these complex and functional supramolecular assemblies. researchgate.net

Table 3: Examples of Self-Assembling Systems Utilizing this compound

Modified Molecule Resulting Structure Driving Force for Assembly Potential Application
Carboxymethyl-chitosan Self-assembled nanoparticles (157-397 nm) researchgate.net Hydrophobic interactions of the oleoyl chain in an aqueous medium. researchgate.net Oral protein/drug carriers. researchgate.net
Softwood Kraft Lignin Lignin Oleate Nanoparticles (OLNPs) (~200 nm) nih.gov Self-aggregation and formation of a surface hydration barrier by oleate chains. acs.orgnih.gov Stable colloidal dispersions, anti-corrosion coatings. researchgate.net
Jute Fibers Hydrophobically modified fibers researchgate.net Covalent attachment of hydrophobic oleoyl groups to cellulose hydroxyls. researchgate.net Green composites with improved matrix adhesion. researchgate.netsigmaaldrich.com
Gold (Au) Precursors Au nanomaterials smolecule.com Used in the synthesis of an intermediate [Au(I)-oleylamine] complex. smolecule.com Controlled morphology and crystal phase of nanomaterials. smolecule.com

Q & A

Basic: What are the standard protocols for synthesizing oleoyl chloride derivatives, and how can purity be ensured?

This compound is typically synthesized via reaction of oleic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A pyridine catalyst is often used to neutralize HCl byproducts and drive the reaction to completion . For purity:

  • Purification: Distill under reduced pressure (e.g., 193°C at 4 mmHg) to remove excess reagents .
  • Characterization: Confirm purity via 1H NMR (e.g., δ 5.3 ppm for olefinic protons) and IR spectroscopy (C=O stretch at ~1800 cm⁻¹) .
  • Moisture control: Conduct reactions under inert atmosphere to prevent hydrolysis to oleic acid .

Advanced: How can contradictory spectral data (e.g., NMR vs. IR) in this compound derivative characterization be resolved?

Discrepancies between NMR and IR results often arise from:

  • Sample impurities: Re-run NMR with deuterated solvents (e.g., CDCl₃) to detect residual protons from solvents or byproducts. Use column chromatography for further purification .
  • Conformational isomers: For this compound’s unsaturated chain, NOESY NMR can identify spatial arrangements affecting peak splitting .
  • Quantitative IR calibration: Validate IR absorbance using a calibration curve with known concentrations of this compound to rule out saturation artifacts .

Basic: What safety protocols are critical when handling this compound in academic labs?

  • Engineering controls: Use fume hoods with ≥100 ft/min face velocity to limit vapor exposure. Monitor airborne concentrations with real-time sensors .
  • PPE: Wear Silver Shield® gloves and Tychem® suits to prevent permeation. Safety goggles (NIOSH/EN 166 standards) are mandatory .
  • Emergency measures: Immediate decontamination with water showers/eye wash stations for spills or exposure. Neutralize residues with sodium bicarbonate .

Advanced: What experimental design considerations minimize side reactions during this compound-mediated acylations?

  • Solvent selection: Use anhydrous dichloromethane or THF to suppress hydrolysis. Pre-dry solvents over molecular sieves .
  • Stoichiometry optimization: For amine acylations, a 1.2:1 molar ratio of this compound to amine reduces di-acylation byproducts .
  • Temperature control: Maintain reactions at 0–5°C to slow competing reactions (e.g., Schotten-Baumann conditions) .
  • In-line monitoring: Employ FTIR probes to track reaction progress and terminate at peak product yield .

Basic: How is this compound quantified in reaction mixtures, and what validation methods are recommended?

  • Titrimetric analysis: Use potentiometric titration with NaOH to quantify unreacted HCl, correlating to this compound consumption .
  • Chromatographic methods: HPLC with a C18 column and UV detection (210 nm) provides precise quantification. Validate with spiked samples (recovery: 95–105%) .
  • Calibration standards: Prepare this compound standards in hexane to avoid solvent interference .

Advanced: How can this compound’s reactivity be modulated for selective functionalization in complex substrates?

  • Activation additives: Use DMAP (4-dimethylaminopyridine) to enhance acylation rates in sterically hindered amines .
  • Protecting groups: Temporarily protect hydroxyl or amino groups with tert-butyldimethylsilyl (TBS) or Boc before acylation .
  • Microwave-assisted synthesis: Reduce reaction times from hours to minutes, minimizing side reactions via controlled dielectric heating (e.g., 50°C, 100 W) .

Basic: What are the key stability challenges for this compound, and how are they managed in storage?

  • Hydrolysis susceptibility: Store under nitrogen in amber glass bottles with PTFE-lined caps to exclude moisture .
  • Temperature sensitivity: Keep at –20°C to prolong shelf life (>6 months). Warm to room temperature under vacuum before use to prevent condensation .
  • Decomposition markers: Monitor for yellow discoloration or gas evolution (HCl), indicating degradation .

Advanced: What strategies address low yields in large-scale this compound reactions compared to small-scale trials?

  • Mixing efficiency: Use high-shear mixers or microreactors to improve reagent contact in viscous systems .
  • Heat dissipation: Optimize cooling jacket flow rates to prevent local overheating, which accelerates decomposition .
  • Scale-up validation: Perform DoE (Design of Experiments) to identify critical parameters (e.g., stirring speed, reagent addition rate) affecting yield .

Basic: What spectroscopic techniques are most reliable for confirming this compound’s structural integrity?

  • 1H NMR: Key peaks include δ 2.9 ppm (–COCl) and δ 5.3 ppm (cis-olefinic protons) .
  • FTIR: Confirm C=O (1800 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches. Compare to NIST reference spectra .
  • Mass spectrometry: ESI-MS in negative mode shows [M–Cl]⁻ ion at m/z 265.2 .

Advanced: How can this compound be integrated into novel sensor technologies (e.g., electronic tongues)?

  • Lipid/polymer membranes: Blend this compound with PVC and plasticizers (e.g., bis(2-ethylhexyl) sebacate) to create ion-selective electrodes. Use potentiometric measurements to detect analytes in dairy or environmental samples .
  • Data processing: Apply PCA (Principal Component Analysis) to sensor array outputs for pattern recognition. Calibrate with known concentrations of target ions .

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Oleoyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.